2-[(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]acetonitrile
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Overview
Description
2-[(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]acetonitrile is a chemical compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a quinoline ring system, which is a bicyclic structure consisting of a benzene ring fused to a pyridine ring. The compound also contains an acetonitrile group, which is a nitrile functional group attached to a methylene group.
Preparation Methods
The synthesis of 2-[(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]acetonitrile can be achieved through various synthetic routes. One common method involves the reaction of 2-oxo-1,2,3,4-tetrahydroquinoline with chloroacetonitrile in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures. The product is then purified by recrystallization or column chromatography .
Chemical Reactions Analysis
2-[(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming hydroxyquinoline derivatives.
Scientific Research Applications
2-[(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]acetonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various quinoline-based compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]acetonitrile involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as phosphodiesterase III, which plays a role in various cellular processes. By inhibiting these enzymes, the compound can modulate cellular signaling pathways and exert its biological effects .
Comparison with Similar Compounds
2-[(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]acetonitrile can be compared with other quinoline derivatives, such as:
4-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy Cilostazol: This compound is an impurity of Cilostazol and has similar structural features but different biological activities.
2-Chloro-1-(6-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one: This compound is used in chemoproteomic studies and has different functional groups compared to this compound.
Properties
CAS No. |
58898-85-4 |
---|---|
Molecular Formula |
C11H10N2O2 |
Molecular Weight |
202.2 |
Purity |
95 |
Origin of Product |
United States |
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